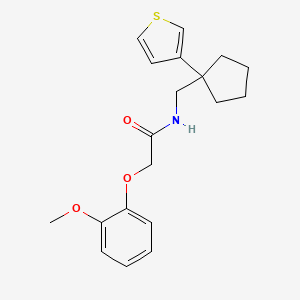
2-(2-methoxyphenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide, commonly known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 by MPTA has been shown to stimulate insulin secretion and promote glucose-dependent insulinotropic peptide (GIP) release, making it a promising candidate for the treatment of type 2 diabetes and obesity.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Effects
Metabolism and Genetic Differences in Drug Processing : Certain drugs are metabolized through various pathways such as glucuronidation, sulfation, oxidation, and hydroxylation. Genetic differences can influence these metabolic pathways, affecting drug efficacy and toxicity. This understanding is crucial in predicting susceptibility to drug-induced toxicity and therapeutic outcomes (Li-zi Zhao & G. Pickering, 2011).
Analgesic Mechanisms : The analgesic effects of certain medications can involve complex metabolic pathways, including transformation into active metabolites that interact with specific receptors in the brain and spinal cord. This information is key in developing drugs with targeted analgesic properties (Nobuko Ohashi & T. Kohno, 2020).
Degradation and Environmental Impact : The environmental degradation of pharmaceutical compounds involves complex processes leading to the formation of various by-products. Understanding these processes is important for assessing the environmental impact of pharmaceuticals and developing effective degradation strategies (Mohammad Qutob et al., 2022).
Potential Therapeutic Applications
Anti-inflammatory Properties : Research into compounds with anti-inflammatory effects, such as melatonin, provides insights into potential therapeutic applications. Understanding the mechanisms underlying these effects can guide the development of new treatments for inflammatory conditions (S. Nabavi et al., 2019).
Toxicity and Risk Factors : The study of drug-induced liver injury highlights the need to understand the risk factors and mechanisms of toxicity. This knowledge is essential for safer drug design and for identifying patients at risk of adverse reactions (Xiaopeng Cai et al., 2022).
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-16-6-2-3-7-17(16)23-12-18(21)20-14-19(9-4-5-10-19)15-8-11-24-13-15/h2-3,6-8,11,13H,4-5,9-10,12,14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJKSOABGGYMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

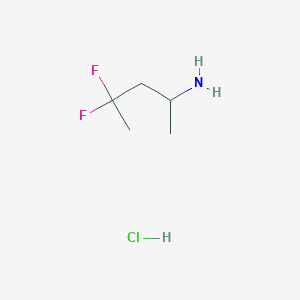
![10-[4-(tert-butyl)benzyl]-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2997701.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2997704.png)
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2997705.png)
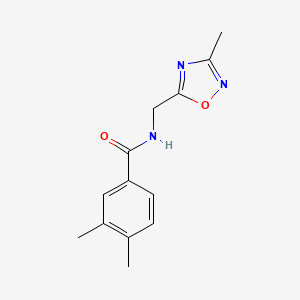


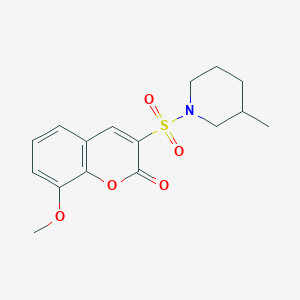

![2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2997715.png)
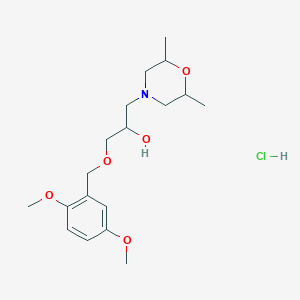
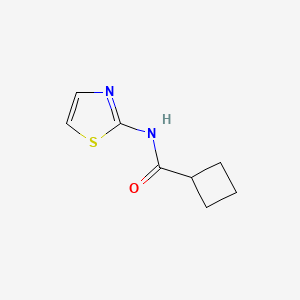
![Ethyl (2R)-2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2997721.png)